molecular formula C5H5N3O B564559 Pyrazinamide-15N,d3 CAS No. 1246817-81-1

Pyrazinamide-15N,d3

Cat. No. B564559
M. Wt: 127.126
InChI Key: IPEHBUMCGVEMRF-GTNCALAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinamide-15N,d3 is a stable isotope labelled compound . It has a molecular formula of C5H2D3N215NO and a molecular weight of 127.12 . It is categorized under antibacterial, research tools, pharmaceutical, and stable isotope labelled compounds .


Synthesis Analysis

The synthesis of pyrazinamide analogues, which could be similar to the synthesis of Pyrazinamide-15N,d3, has been reported in the literature . The synthesis involved the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine . Another method involved using pyrazinamide as the starting material for haloakylation, and then halo-alkylpyrazinamides were reacted with appropriate heterocyclic rings .


Molecular Structure Analysis

The molecular structure of pyrazinamide, the parent compound of Pyrazinamide-15N,d3, has been studied using modern gas electron diffraction method . The accuracy and precision of molecular parameters have been investigated, and the average experimental precision was determined to be 0.004 Å for bond lengths and 0.2 degrees for angles .


Chemical Reactions Analysis

The equilibrium solubility of pyrazinamide, the parent compound of Pyrazinamide-15N,d3, in aqueous-cosolvent mixtures of 1,4-dioxane or ethanol has been determined at 298.15 K . Solubilities were adequately correlated with the modified Nearly Ideal Binary Solvent/Redlich–Kister model .


Physical And Chemical Properties Analysis

Pyrazinamide-15N,d3 is a neat product . The solubility of pyrazinamide, the parent compound of Pyrazinamide-15N,d3, in mixed solvents has been studied . Pyrazinamide is preferentially solvated by water in water-rich mixtures and cosolvent-rich mixtures, but preferentially solvated by cosolvent in mixtures with intermediate compositions .

Scientific Research Applications

  • Pyrazinamide's Role in TB Treatment : Pyrazinamide is a cornerstone antimicrobial drug for TB treatment, crucial for shortening drug therapy by 3 months and reducing disease relapse rates (Lamont, Dillon, & Baughn, 2020).

  • Drug Resistance Issues : A significant challenge in using Pyrazinamide is the emergence of resistance, primarily due to mutations in the Mycobacterium tuberculosis pncA gene. This resistance is a concern, especially in multidrug-resistant TB strains (Miotto et al., 2014).

  • Mechanism of Action : Pyrazinamide is believed to disrupt membrane transport and energetics in Mycobacterium tuberculosis. Its activity correlates with low membrane potential and is potentiated by acid pH, suggesting a unique mode of action among TB drugs (Zhang et al., 2003).

  • Potential New Targets for Pyrazinamide : Recent research indicates that apart from pncA, the aspartate decarboxylase (PanD) gene could be a new target of Pyrazinamide in Mycobacterium tuberculosis, offering insights for new therapeutic approaches (Shi et al., 2014).

  • Diagnostic Challenges : Due to the diverse genetic variants causing Pyrazinamide resistance and the technical challenges in phenotypic testing, developing a reliable molecular diagnostic assay for resistance detection remains difficult (Miotto et al., 2014).

Safety And Hazards

Pyrazinamide, the parent compound of Pyrazinamide-15N,d3, should be handled with caution . Contact with skin and eyes should be avoided, and inhalation or ingestion should be prevented . In case of contact, appropriate first aid measures should be taken .

properties

IUPAC Name

3,5,6-trideuteriopyrazine-2-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEHBUMCGVEMRF-GTNCALAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676121
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazinamide-15N,d3

CAS RN

1246817-81-1
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
MT Mazanhanga - 2019 - open.uct.ac.za
Tuberculosis (TB) currently kills more people than any other infectious disease worldwide, the highest burden being in Africa and Asia (1). Therapy recommended for drug sensitive TB …
Number of citations: 0 open.uct.ac.za
A Reckers, A Wen, D Aguilar, P Bacchetti… - JoVE (Journal of …, 2020 - jove.com
Drug resistant-tuberculosis (DR-TB) is a growing public health threat, and assessment of therapeutic drug levels may have important clinical benefits. Plasma drug levels are the current …
Number of citations: 3 www.jove.com
P Zuma, A Joubert, M van der Merwe, J Norman… - … of Chromatography B, 2022 - Elsevier
Breast milk is the preferred method of infant nutrition. Breastfeeding infants born to mothers treated for TB may be at risk of drug toxicity through breast milk exposure, or potentially be …
Number of citations: 6 www.sciencedirect.com
P PZA - 2016 - researchgate.net
MATERIALS AND METHODS Mycobacterial strains. M. tuberculosis H37Rv was used as a frozen stock prepared from a log-phase culture in Middlebrook 7H9 broth after mouse …
Number of citations: 3 www.researchgate.net
JB Prahl, M Lundqvist, JMC Bahl, IS Johansen… - Apmis, 2016 - Wiley Online Library
A remediable cause of poor treatment response in drug‐susceptible tuberculosis ( TB ) patients may be low plasma levels of one or more of the first‐line anti‐ TB drugs. The aim of this …
Number of citations: 24 onlinelibrary.wiley.com
R Gerona, A Wen, D Aguilar, J Shum… - … of chromatography. B …, 2019 - ncbi.nlm.nih.gov
1. Background Although global tuberculosis (TB) incidence is falling at approximately 2% per year, multidrug (MDR-) and extensively drug-resistant (XDR-) TB is an increasing public …
Number of citations: 10 www.ncbi.nlm.nih.gov
HM Lewis - 2021 - openresearch.surrey.ac.uk
" This thesis explores further development of a liquid sampling technique called direct analyte probed-nanoextraction (DAPNe) to analyse animal tissues and cells. DAPNe uses a …
Number of citations: 3 openresearch.surrey.ac.uk
S Rehm - 2020 - edoc.unibas.ch
This thesis was focused on the development and application of new methods using LC-MS/MS for the quantification of antibiotics, with a special focus on beta-lactams. Different …
Number of citations: 0 edoc.unibas.ch
S Johannessen - 2023 - ntnuopen.ntnu.no
Tuberkulose er en infeksjonssykdom som krever omfattende behandling med flere typer antibiotika over lengre tid (minst seks måneder). Det er risiko for terapisvikt og toksiske effekter, …
Number of citations: 0 ntnuopen.ntnu.no

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.